Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate
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Overview
Description
Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is an organic compound characterized by its unique chemical structure, which includes a brominated aromatic ring, a methylsulfonyl group, and a glycine ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate typically involves several key steps:
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Bromination: : The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
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Sulfonylation: : The brominated intermediate is then subjected to sulfonylation using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base like triethylamine (Et₃N) to form the methylsulfonyl derivative.
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Glycination: : Finally, the methylsulfonyl derivative reacts with methyl glycinate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and sulfonylation steps, and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring, forming corresponding alcohols or ketones.
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Reduction: : Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
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Substitution: : The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild heating.
Major Products
Oxidation: Formation of 4-bromo-3-methylbenzaldehyde or 4-bromo-3-methylbenzoic acid.
Reduction: Formation of 4-methyl-3-methylphenyl-N-(methylsulfonyl)glycinate.
Substitution: Formation of 4-azido-3-methylphenyl-N-(methylsulfonyl)glycinate or 4-thio-3-methylphenyl-N-(methylsulfonyl)glycinate.
Scientific Research Applications
Chemistry
In synthetic chemistry, Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfonyl and glycine ester groups.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfonyl group can participate in binding interactions, while the glycine ester moiety may facilitate transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-chloro-3-methylphenyl)-N-(methylsulfonyl)glycinate
- Methyl N-(4-fluoro-3-methylphenyl)-N-(methylsulfonyl)glycinate
- Methyl N-(4-iodo-3-methylphenyl)-N-(methylsulfonyl)glycinate
Uniqueness
Compared to its analogs, Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it particularly valuable in applications where specific halogen interactions are desired.
Biological Activity
Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate (CAS No. 827010-25-3) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C11H14BrNO4S
- Molecular Weight : 336.21 g/mol
- CAS Number : 827010-25-3
Property | Value |
---|---|
Molecular Formula | C11H14BrNO4S |
Molecular Weight | 336.21 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation and pain pathways. COX-2 inhibitors are well-known for their anti-inflammatory properties and potential applications in treating various neoplastic diseases, particularly those involving breast and bladder cancers .
Anti-Cancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. The compound's structural characteristics, such as the presence of the bromo and methylsulfonyl groups, may enhance its interaction with biological targets involved in cancer progression.
- In Vitro Studies :
- Case Study :
Anti-inflammatory Effects
The compound's role as a COX-2 inhibitor suggests it may also possess anti-inflammatory properties. This is particularly relevant for conditions characterized by chronic inflammation, where COX-2 is often upregulated.
Efficacy in Cell Lines
A summary of findings from various studies on cell lines treated with this compound is presented below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 10.0 | COX-2 inhibition |
Properties
IUPAC Name |
methyl 2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-8-6-9(4-5-10(8)12)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORXHNXDMLYVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)OC)S(=O)(=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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